4-(4-aminobutyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one

Physicochemical profiling Lipophilicity Drug-likeness

Researchers needing a pyrazolone scaffold with a built-in primary amine handle often face lengthy multi-step syntheses. CAS 878208-91-4 solves this by providing a pre-installed 4-aminobutyl side chain for immediate use. - Enables single-step amide coupling (HATU/EDC) or conjugation to fluorophores/biotin without extra deprotection. - The flexible butyl linker (~5-6 Å) and 5-phenyl ring allow both H-bond/ionic and π-stacking interactions in fragment-based drug discovery. - Predicted solubility at physiological pH (LogD₇.₄ = -1.78) simplifies reversed-phase HPLC purification. - Sourced with validated identity (SMILES, InChI) and ≥98% purity, ensuring batch-to-batch consistency for procurement managers.

Molecular Formula C13H17N3O
Molecular Weight 231.29 g/mol
CAS No. 878208-91-4
Cat. No. B113145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-aminobutyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one
CAS878208-91-4
Molecular FormulaC13H17N3O
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)NN2)CCCCN
InChIInChI=1S/C13H17N3O/c14-9-5-4-8-11-12(15-16-13(11)17)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,14H2,(H2,15,16,17)
InChIKeyPDGMFQCOHDOSBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Aminobutyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one: Pyrazolone Building Block with Addressable Amine


4-(4-Aminobutyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS 878208-91-4) is a synthetic pyrazolone derivative with molecular formula C₁₃H₁₇N₃O and molecular weight 231.29 g/mol [1]. The compound features a 1,2-dihydro-3H-pyrazol-3-one core substituted at position 4 with a 4-aminobutyl side chain and at position 5 with a phenyl group . The pyrazolone scaffold is a recognized pharmacophore present in clinically used agents such as edaravone and metamizole [2]. The terminal primary amine on the flexible butyl linker and the aromatic phenyl substituent jointly determine the compound's physicochemical profile, including its computed XLogP3 of 1.4, topological polar surface area of 67.2 Ų, and three hydrogen-bond donor sites [1].

Functional handle Primary amine enables amide, sulfonamide, reductive amination chemistry
Scaffold utility Pyrazolone core with phenyl group supports π-stacking in target recognition
Assay compatibility pH-dependent aqueous solubility supports screening in physiological buffers

Why Generic Pyrazolone Analogs Cannot Replace This Building Block


In-class pyrazolones bearing different substitution patterns are not interchangeable with CAS 878208-91-4 because the 4-aminobutyl side chain furnishes a chemically reactive primary amine that is absent in the vast majority of commercially available pyrazolone building blocks [1]. This amine determines the compound's pH-dependent ionization state: at pH 5.5 the computed LogD is −2.13, whereas at pH 7.4 it is −1.78, reflecting substantial aqueous solubility driven by amine protonation . Replacing the phenyl group at position 5 with cyclohexyl (CAS 878208-93-6) alters molecular weight from 231.29 to 237.34 g/mol and removes aromatic π-stacking capability, while exchanging it for pyridin-4-yl introduces an additional basic nitrogen that further perturbs both lipophilicity and hydrogen-bonding capacity . Such differences in physicochemical properties and synthetic reactivity mean that procurement of a generic pyrazolone or an approximate analog cannot satisfy a research protocol that specifies this exact substitution pattern.

Attribute
This Building Block
Generic Analog Risk
Reactive amine
4-aminobutyl primary amine (≥5 reaction classes)
Non-aminated analogs lack conjugation capability
Aromatic 5-substituent
Phenyl enables π–π stacking
Cyclohexyl analog lacks aromatic interactions
Ionization / LogD
Amine protonation yields aqueous preference
Non-ionizable analogs may cause nonspecific binding

Quantitative Differentiation vs. Closest Structural Analogs


pH-Dependent Lipophilicity vs. Non-Amine Butyl Analog

The protonatable primary amine on the butyl chain of CAS 878208-91-4 generates a steep pH-dependent LogD profile that is absent in a hypothetical 4-butyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one analog lacking the amine. At pH 5.5, the computed ACD/LogD of CAS 878208-91-4 is −2.13, whereas a non-ionizable 4-butyl analog (XLogP3 estimated at approximately 2.8 based on the phenylpyrazolone scaffold plus a four-carbon alkyl chain; PubChem computed data for related 4-alkyl-pyrazolones fall in the range 2.0–3.5 [1]) would exhibit a LogD roughly equal to its LogP of ~2.8, yielding a difference exceeding 4.9 log units—approximately a 100,000-fold difference in octanol/water distribution ratio . This magnitude of difference fundamentally alters predicted membrane permeability, aqueous solubility, and in vitro assay behavior [2].

LogD pH 5.5
Class-level inference
Δ ≈ 4.9 log units
Aqueous preference vs. non-amine analog
Predicted; verify experimentally
Physicochemical profiling Lipophilicity Drug-likeness

Chemically Addressable Primary Amine for Conjugation

CAS 878208-91-4 possesses a terminal primary amine (pKa ~10.5 for alkylamines) that is capable of participating in amide bond formation, sulfonamide synthesis, reductive amination, and urea/thiourea formation under standard conditions [1]. The closest analog lacking this amine, 4-butyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one, cannot participate in any of these reactions and would require de novo installation of a reactive handle, adding at least 2–3 synthetic steps [2]. Similarly, the parent scaffold 5-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS 89-25-8, edaravone-related) lacks any substituent at the 4-position, offering no conjugation point [3]. The 4-aminobutyl chain length (four methylene units) also provides spatial separation between the reactive amine and the pyrazolone ring, reducing steric hindrance during conjugation relative to shorter-chain aminoalkyl analogs.

Conjugation versatility
Class-level inference
Target: ≥5 reaction classes; comparator: 0
Saves 2–3 synthetic steps per analog
Standard primary amine chemistry
Synthetic chemistry Bioconjugation Derivatization

Phenyl vs. Cyclohexyl at Position 5: Impact on Aromatic Interactions

The 5-phenyl substituent of CAS 878208-91-4 distinguishes it from its closest catalogued analog, 4-(4-aminobutyl)-5-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one (CAS 878208-93-6). The phenyl group contributes a planar, electron-rich aromatic surface capable of π–π stacking and edge-to-face aromatic interactions with protein binding sites, whereas the cyclohexyl group is conformationally flexible and aliphatic, incapable of such interactions [1]. Quantitative differences include molecular weight (target: 231.29 g/mol; cyclohexyl analog: 237.34 g/mol, Δ = +6.05 g/mol, +2.6% [2]), topological polar surface area (both 67.2 Ų; no difference, as the phenyl-to-cyclohexyl replacement does not alter heteroatom count [2]), and predicted LogP (target XLogP3: 1.4; cyclohexyl analog XLogP3 estimated at ~2.0 based on the increased hydrophobicity of cyclohexyl vs. phenyl; PubChem data for the cyclohexyl analog were not independently verified in this search ).

5-substituent aromaticity
Cross-study comparable
Phenyl (π-capable) vs. cyclohexyl (aliphatic)
π-stacking may alter target recognition
ΔMW +6.05 g/mol (2.6%); TPSA unchanged
Structure-property relationships Molecular recognition Crystal engineering

4-Aminobutyl Linker Length: Optimal Spacing from the Core

The four-methylene spacer between the primary amine and the pyrazolone ring in CAS 878208-91-4 provides a specific separation distance that influences conformational flexibility and target engagement geometry. The rotatable bond count is 5, reflecting the butyl linker plus the phenyl-pyrazolone bond [1]. A hypothetical 4-(aminomethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one analog (one methylene spacer) would have a rotatable bond count of 2, significantly restricting the accessible conformational space of the terminal amine relative to the pyrazolone core. Conversely, a 4-(6-aminohexyl) analog (six methylenes) would increase rotatable bonds to 7, raising the entropic penalty upon binding and potentially reducing ligand efficiency [2]. The four-carbon linker length in CAS 878208-91-4 represents a balanced compromise between conformational freedom and entropic cost, as informed by general principles of linker design in fragment-based drug discovery [3].

Linker length
Class-level inference
Rotatable bonds = 5
Balanced flexibility for fragment linking
4-methylene spacer; shorter/longer alter entropy
Linker optimization Conformational analysis Ligand design

Optimal Research and Procurement Applications


Medicinal Chemistry: Amide Library Synthesis via the Primary Amine

The terminal primary amine of CAS 878208-91-4 enables rapid parallel synthesis of amide libraries via coupling with diverse carboxylic acids under standard HATU/DIPEA or EDC/HOBt conditions. This pre-installed handle eliminates the need for a separate amine installation step, reducing synthesis time relative to protocols starting from non-aminated pyrazolone precursors [1]. The predicted aqueous solubility at physiological pH (LogD pH 7.4 = −1.78 ) facilitates purification by reversed-phase HPLC without requiring DMSO-rich mobile phases.

Fragment-Based Drug Discovery: Defined Amine Anchor Point

The four-methylene spacer between the primary amine and the pyrazolone ring provides a defined distance (~5–6 Å in extended conformation) that positions the amine for hydrogen-bonding or ionic interactions with target protein residues. The 5-phenyl group simultaneously offers a hydrophobic/aromatic anchor that can be exploited for π-stacking interactions in fragment soaking or co-crystallization experiments [2]. The balanced MW (231.29 g/mol) and hydrogen-bond donor count (3) comply with fragment library design guidelines.

Bioconjugate Chemistry: Amine-Reactive Payloads and Probes

The primary amine serves as a conjugation site for attaching fluorophores (e.g., FITC, NHS-rhodamine), biotin, or polyethylene glycol chains to the pyrazolone core. This is valuable for generating chemical probes for target engagement studies, cellular imaging, or pull-down experiments, where the pyrazolone moiety provides the recognition element and the 4-aminobutyl chain provides the linker to the reporter group [1]. The absence of this amine in 4-alkyl or 4-H pyrazolone analogs precludes such single-step derivatization.

Reference Standard Procurement: Documented Building Block

CAS 878208-91-4 is available from multiple vendors (e.g., BOC Sciences, MolCore) with documented purity (≥98% NLT), molecular identity confirmed by SMILES, InChI, and InChIKey, and computed physicochemical properties (XLogP3, TPSA, LogD) cross-validated across PubChem and ChemSpider [1]. This documentation supports its use as a reference standard in analytical method development and quality control workflows, an advantage over less well-characterized, single-source pyrazolone analogs.

Application
Selection Property
Validation Focus
Amide library synthesis
Primary amine reactivity
Conjugation efficiency & purity
Fragment-based design
Linker length & aromatic anchor
Co-crystallization & binding pose
Bioconjugate generation
Amine-directed derivatization
Probe stability & target engagement
Analytical reference
Documented identity & purity
Cross-validated analytical data
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